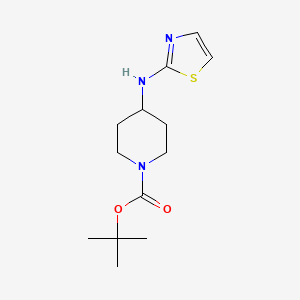

tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core modified with a thiazol-2-ylamino substituent and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly employed in synthetic chemistry to protect amine functionalities during multi-step reactions, ensuring stability and facilitating purification . The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry, particularly in kinase inhibitor research .

Properties

IUPAC Name |

tert-butyl 4-(1,3-thiazol-2-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-4-10(5-8-16)15-11-14-6-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYJAVZGTOLQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178155 | |

| Record name | 1,1-Dimethylethyl 4-(2-thiazolylamino)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849546-65-2 | |

| Record name | 1,1-Dimethylethyl 4-(2-thiazolylamino)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849546-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-thiazolylamino)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with thiazole compounds under controlled conditions. One common method includes the following steps:

Formation of the Piperidine Intermediate: Starting with piperidine, the intermediate is prepared by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine.

Thiazole Coupling: The piperidine intermediate is then coupled with a thiazole derivative, such as 2-aminothiazole, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole or piperidine derivatives.

Substitution: Various substituted piperidine or thiazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interactions between small molecules and biological targets.

Medicine: The compound has potential applications in drug discovery and development. It is investigated for its role in the synthesis of therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and piperidine moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles. Key comparisons include:

tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate

- Structure : Features a nitrobenzoyl and methylsulfonyl group on the thiazole ring, with a Boc-protected amine.

- Synthesis : Synthesized via oxidation and coupling reactions (49–97% yields), highlighting the reactivity of thiazole derivatives under standard coupling conditions.

- Key Differences: The nitro and sulfonyl groups act as electron-withdrawing substituents, altering electronic properties compared to the amino group in the target compound.

tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

- Structure : Replaces the thiazole ring with an indole group, a bicyclic aromatic system with nitrogen.

- Properties : The indole moiety enables π-π stacking interactions, which are absent in thiazole-containing analogs. Molecular weight (300.40 g/mol) is slightly higher due to the indole’s larger structure.

tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate

- Structure : Incorporates a piperazine ring and methyl group on the piperidine core.

- Flexibility : Piperazine’s additional nitrogen increases conformational flexibility and basicity compared to piperidine.

Physicochemical Properties

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) across all analogs, aiding purification . Thiazole-containing compounds exhibit moderate aqueous solubility due to sulfur’s polarizability, whereas indole derivatives may display lower solubility owing to hydrophobicity .

Table 1: Comparative Physicochemical Data

Biological Activity

Tert-butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical identifiers:

- CAS Number : 869901-02-0

- Molecular Formula : C14H20N2O3S

- Molecular Weight : 296.385 g/mol

- IUPAC Name : tert-butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate

The biological activity of tert-butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The thiazole moiety is known for its role in enhancing the binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication and survival .

Anticancer Activity

Research indicates that piperidine derivatives possess anticancer properties by inhibiting specific kinases involved in cancer progression. Tert-butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate may inhibit kinases such as CDK6 and PDGFRA, which are implicated in various cancers. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of thiazole derivatives, including tert-butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong antibacterial properties compared to standard antibiotics . -

Anticancer Activity :

In a preclinical study, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment, demonstrating its potential as a therapeutic agent in oncology .

Data Tables

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

A common synthetic approach involves coupling reactions between tert-butyl piperidine derivatives and thiazole-containing intermediates. For example, tert-butyl 4-aminopiperidine-1-carboxylate can react with thiazole-2-carboxylic acid derivatives using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Catalyst loading : DMAP (1–5 mol%) improves yield by activating the carboxyl group.

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Respiratory protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .

- Skin/eye protection : Wear nitrile gloves and chemical-resistant goggles to prevent contact .

- Emergency procedures : Immediate flushing with water for eye/skin exposure and avoiding induced vomiting if ingested .

- Storage : Store in amber glass bottles at RT, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers validate the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm the piperidine-thiazole linkage via H NMR (e.g., δ 1.4 ppm for tert-butyl protons) and C NMR (e.g., 155–160 ppm for carbonyl groups) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H] peaks matching the molecular weight (e.g., ~298.4 g/mol) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in stability data for this compound under varying conditions?

Conflicting stability reports may arise from differing storage environments or analytical methods. To address this:

- Accelerated stability studies : Expose the compound to stressors (heat, light, humidity) and monitor degradation via TLC or HPLC .

- Compatibility testing : Screen for reactivity with common lab reagents (e.g., acids, bases) using DSC (Differential Scanning Calorimetry) to identify hazardous interactions .

- Cross-reference literature : Compare findings with structurally similar compounds (e.g., tert-butyl piperidine-carboxylate derivatives) to infer stability trends .

Q. How can researchers design experiments to probe the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

This compound’s thiazole ring may act as a directing group for functionalization. A methodological approach includes:

- Borylation : React with bis(pinacolato)diboron (Bpin) in the presence of Pd(dppf)Cl to install a boronate ester at the thiazole C4 position .

- Cross-coupling : Use Pd catalysts (e.g., Pd(PPh)) to couple the boronate intermediate with aryl halides, monitoring progress via B NMR .

- Product characterization : Analyze regioselectivity using X-ray crystallography or NOESY NMR .

Q. What analytical techniques are recommended to investigate its potential as a kinase inhibitor scaffold?

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR) .

- Enzymatic assays : Measure IC values via fluorescence polarization (FP) or TR-FRET (Time-Resolved Förster Resonance Energy Transfer) .

- Metabolic stability : Assess microsomal half-life (t) using liver microsomes and LC-MS/MS to identify metabolic hotspots (e.g., tert-butyl ester hydrolysis) .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported toxicity profiles?

- In vitro assays : Perform MTT assays on HEK293 or HepG2 cells to compare cytotoxicity with literature LD values .

- In silico predictions : Use tools like ProTox-II to predict acute oral toxicity and cross-validate with experimental data .

- Dose-response studies : Establish NOAEL (No Observed Adverse Effect Level) in rodent models for translational relevance .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

- logP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients, critical for bioavailability .

- pKa prediction : Employ MarvinSketch to identify ionizable groups (e.g., piperidine nitrogen, pKa ~8–10) .

- Solubility modeling : Apply the General Solubility Equation (GSE) with melting point data (if available) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.